

Solubility Data of Structurally Similar Compounds

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Compound Focus: Octyl decanoate

CAS No.: 2306-92-5

Cat. No.: S537960

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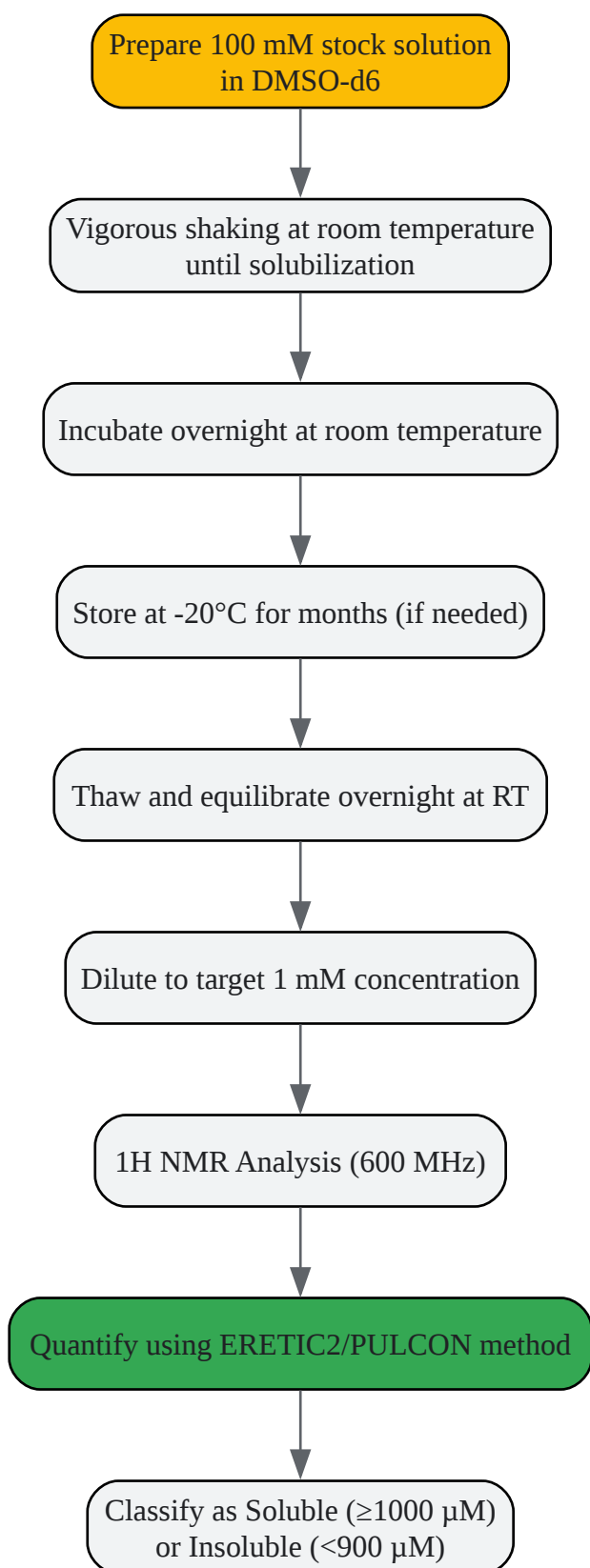
The following table summarizes experimental data for esters with structures and lipophilicity similar to **octyl decanoate**, which can help in estimating its behavior. The data is sourced from a study investigating membrane cholesterol activation [1].

Compound Name	Formula (if given)	Approximate Potency (μM)	Calculated logP (ClogP)
Methyl heptanoate	-	1080	2.83 [1]
Methyl octanoate	-	450	3.36 [1]

These findings indicate that **lipophilicity is a major factor influencing a compound's behavior in membrane systems**, with potency generally increasing with ClogP up to a point, then declining for compounds with long carbon chains (>10 carbons) [1]. **Octyl decanoate** (C₁₈H₃₆O₂) has a much longer carbon chain than the esters listed, suggesting its solubility in DMSO, while likely, must be confirmed experimentally due to its high molecular weight and lipophilicity.

Experimental Protocol for DMSO Solubility Assessment

For reliable, quantitative results, you can adapt the following robust NMR-based protocol used for fragment-based screening [2].



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Diagram of the DMSO solubility assessment workflow [2].

Key Materials and Steps [2]:

- **Sample Preparation:** Dissolve the compound powder to prepare a 100 mM stock solution in DMSO-d6. The solution is shaken vigorously at room temperature, then stored overnight at room temperature.
- **Long-Term Storage:** Stock solutions can be stored at -20°C for extended periods (months). Before analysis, thaw and equilibrate them overnight at room temperature.
- **NMR Analysis:** Dilute the stock solution to a target concentration of 1 mM. Perform 1H NMR experiments at 298 K using a 600 MHz spectrometer equipped with a cryoprobe.
- **Quantification:** Use the ERETIC2 (Electronic Reference to access *in vivo* Concentrations) software, based on the PULCON method, by comparing the absolute intensities of the sample spectra to a reference spectrum of a 1 mM isoleucine solution in DMSO-d6.
- **Classification:** Compounds with a measured concentration $\geq 1000 \mu\text{M}$ are classified as soluble, while those below $900 \mu\text{M}$ are classified as insoluble (a $50 \mu\text{M}$ experimental error is estimated).

Critical Considerations for Researchers

- **DMSO Concentration Matters:** Even low concentrations of DMSO (e.g., 0.5%) can interfere with assays and lead to an underestimation of a compound's true lipophilicity (logD) [3]. The NMR method above is designed to work with high DMSO concentration stocks but requires dilution for measurement.
- **No Direct Substitution:** Avoid using common solvents like acetone or ethanol to pre-dissolve a compound before adding DMSO, as this can introduce significant experimental artifacts [3].
- **Prediction Model Availability:** A publicly available computational model exists to predict DMSO solubility for fragment-like compounds, which may be useful for preliminary screening [2].

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References

1. Activation of Membrane Cholesterol by 63 Amphipaths - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. DMSO Solubility Assessment for Fragment-Based Screening [[mdpi.com](https://www.mdpi.com/)]

3. dmsolipophilicity [science.gov]

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Address: Ontario, CA 91761, United States

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